molecular formula C10H18N2O B7967529 1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone

1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone

Cat. No.: B7967529
M. Wt: 182.26 g/mol
InChI Key: ZWLZSAJGZZZWHE-UHFFFAOYSA-N
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Description

1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone (CAS 1422067-20-6) is a high-purity chemical compound with a molecular formula of C10H18N2O and a molecular weight of 182.27 g/mol . It features a spirocyclic structure that incorporates a piperidine ring, a scaffold of high importance in medicinal chemistry due to its prevalence in FDA-approved drugs . The spirocyclic framework is recognized for its three-dimensionality, structural rigidity, and ability to improve the properties of lead molecules, potentially enhancing solubility, lipophilicity, and overall drug-like characteristics . Diazaspiro[4.5]decane-based structures are valuable building blocks in pharmaceutical research. Related analogues have been identified as key components in potent bioactive molecules, such as selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease and compounds targeting central nervous system disorders by modulating neurotransmitter release . This compound is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,6-diazaspiro[4.5]decan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(13)12-7-3-2-4-10(12)5-6-11-8-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLZSAJGZZZWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of appropriate amines with ketones under controlled conditions to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents, particularly in the following areas:

  • Anticonvulsant Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For instance, certain synthesized compounds demonstrated ED50 values significantly lower than traditional anticonvulsants like Phenobarbital and Ethosuximide, indicating enhanced efficacy in seizure protection .
  • Sleep Disorders : The compound acts as an antagonist for orexin receptors, which are crucial in regulating sleep-wake cycles. This mechanism suggests potential applications in treating insomnia and other sleep-related disorders .

Biological Assays

1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone has been utilized in various biological assays to evaluate its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic disorders .
  • Receptor Modulation : Its ability to modulate receptor activity makes it a candidate for further research into drug development targeting neurological conditions.

Synthesis of Complex Molecules

Due to its unique structure, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be used to create novel spirocyclic compounds with potential applications in pharmaceuticals and materials science.

Development of New Materials

The compound's reactivity allows it to be explored in the development of new polymers or materials that require specific mechanical or chemical properties.

Case Study: Anticonvulsant Screening

A recent study evaluated various diazaspiro compounds for their anticonvulsant activity using a mouse model. The results indicated that several derivatives exhibited significantly lower ED50 values compared to established medications:

CompoundED50 (mmol/kg)Neurotoxicity
6g0.0043None
6e0.019None
Phenobarbital0.06Low
Ethosuximide0.92Moderate

This table illustrates the potential of certain derivatives as superior alternatives to traditional anticonvulsants .

Case Study: Receptor Interaction

In another study focused on sleep disorders, the interaction of this compound with orexin receptors was analyzed through binding assays:

ParameterValue
Binding AffinityHigh
Functional ActivityAntagonist

These findings support the compound's application in developing treatments for sleep disorders .

Mechanism of Action

The mechanism of action of 1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(2,6-Diazaspiro[3.3]heptan-6-yl) Derivatives

Example : 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives (Patent EP 2024)

  • Key Differences: Ring Size: The spiro[3.3]heptane system (7-membered ring) vs. spiro[4.5]decane (10-membered ring) reduces conformational flexibility and steric bulk. Substituents: The benzo-triazolo-diazepine moiety enhances aromatic interactions, unlike the ethanone group in the target compound.

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride

  • Key Differences: Substitution Position: The ethanone group is attached at the 2-position (vs. 6-position in the target compound), altering electronic and steric profiles. Solubility: The dihydrochloride salt form improves aqueous solubility compared to the free base of the target compound.

Ethanol Derivatives with Non-Spiro Scaffolds

1-(2-Chlorophenyl)ethanone

  • Applications: Primarily used in organic synthesis (e.g., as a precursor for fragrances or agrochemicals) .

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone

  • Key Differences: Bulkier Scaffold: Features a fused terpenoid structure, enhancing lipophilicity and volatility. Applications: Used as a synthetic fragrance (e.g., Iso-E Super) rather than a pharmaceutical agent .

Data Table: Comparative Analysis

Compound Name Molecular Formula Spiro Ring Size Key Substituent Pharmacological Activity Reference
This compound C₁₀H₁₆N₂O [4.5] Ethanone (6-position) Not reported N/A
1-(2,6-Diazaspiro[3.3]heptan-6-yl) derivative C₁₈H₂₁N₇O [3.3] Benzotriazolo-diazepine Vasopressin antagonist
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride C₇H₁₂N₂O·2HCl [3.3] Ethanone (2-position) Discontinued
1-(2-Chlorophenyl)ethanone C₈H₇ClO N/A Chlorophenyl Synthetic intermediate

Research Findings and Implications

  • Ring Size and Bioactivity : Smaller spiro systems (e.g., [3.3]heptane) are associated with CNS-targeting vasopressin antagonism, while larger systems (e.g., [4.5]decane) may offer unexplored binding modes due to increased flexibility .
  • Commercial Viability : Structural complexity in spirocyclic amines often leads to synthesis challenges, as evidenced by discontinued analogues .

Biological Activity

1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which often correlates with diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its biological properties. The spirocyclic structure allows for unique interactions with biological targets, enhancing its potential as a drug candidate.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Neuroprotective Effects : Research indicates that compounds with similar diazaspiro structures can modulate autophagy pathways, which are crucial for neuronal health. For instance, a study highlighted the role of spirocyclic compounds in enhancing autophagic processes without inducing cytotoxicity .
  • Inhibition of Kinase Activity : A recent investigation into diazaspiro compounds identified their potential as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis and inflammatory diseases . This suggests that this compound may exhibit similar inhibitory effects.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceFocus AreaKey Findings
Autophagy ModulationCompounds similar to diazaspiro structures activate autophagy without toxicity.
RIPK1 InhibitionIdentified diazaspiro derivatives as potent RIPK1 inhibitors with promising therapeutic potential.
Anticancer ActivitySpirocyclic structures demonstrated enhanced cytotoxicity against cancer cell lines, suggesting therapeutic applications in oncology.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Autophagy Activation : By modulating autophagic flux, the compound may enhance cellular clearance mechanisms, which is particularly beneficial in neurodegenerative conditions .
  • Kinase Inhibition : The structural characteristics of diazaspiro compounds allow them to mimic ATP and interact with kinase binding sites, potentially leading to reduced necroptosis and inflammation .

Q & A

Basic: What are the established synthetic routes for 1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves spirocyclic amine formation followed by ketone introduction. Key steps include:

  • Spirocyclic Core Construction : Use azetidine or pyrrolidine derivatives with carbonyl-containing linkers under reductive amination or cyclization conditions. Asymmetric synthesis methods, such as tert-butylsulfinyl-directed spirocyclization (e.g., as in ), can improve enantiomeric purity .
  • Ketone Functionalization : Acylation via nucleophilic substitution or coupling reactions (e.g., using benzotriazolide intermediates, as in ).
    Optimization Strategies :
    • Catalysts : Palladium or copper catalysts for cross-coupling steps.
    • Solvent Systems : Polar aprotic solvents (DMF, DMSO) for cyclization.
    • Purification : Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate/methanol mixtures, as in ) .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic geometry and hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule refinement, even with twinned or low-resolution data .
  • Spectroscopic Validation :
    • NMR : 1^1H/13^{13}C NMR to confirm spirocyclic protons and ketone carbonyl (~200-210 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

Advanced: What experimental frameworks are used to evaluate the biological activity of this compound in neuropsychiatric disorder models?

Methodological Answer:

  • Target Identification : Based on structural analogs (), screen for vasopressin receptor (V1a/V2) antagonism using:
    • In Vitro Binding Assays : Radioligand displacement (e.g., 3^3H-AVP competition).
    • Functional Assays : cAMP inhibition in transfected HEK293 cells.
  • In Vivo Models : Rodent behavioral tests (e.g., social interaction or anxiety paradigms) with pharmacokinetic monitoring via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent Variation : Modify the spirocyclic core (e.g., 2,6-diazaspiro vs. 6,9-diazaspiro in ) and ketone position.

  • Activity Profiling :

    Modification Biological Activity Selectivity
    Spiro[4.5] vs. Spiro[3.3]Vasopressin antagonism ()V1a vs. V2 receptors
    Electron-withdrawing groupsEnhanced receptor binding affinityReduced off-target effects
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and guide synthetic priorities .

Advanced: How can computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • QSPR Models : Use CC-DPS ( ) for logP, solubility, and pKa predictions via quantum chemistry and neural networks.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., Desmond MD with lipid bilayers).
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Advanced: How should researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Compare radioligand binding () with functional cAMP assays to confirm target engagement.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess inter-assay variability.
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus trends .

Basic: What analytical techniques are recommended for purity assessment and quantification?

Methodological Answer:

  • HPLC/UV-MS : Use C18 columns (ACN/water + 0.1% formic acid) with UV detection at 254 nm.
  • Reference Standards : Cross-validate with NIST data (e.g., ketone derivatives in ).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assays.
    • Metabolism : Liver microsome stability (human vs. rodent).
    • Half-Life : Plasma protein binding (equilibrium dialysis).
  • In Vivo PK : Dose escalation in Sprague-Dawley rats with serial blood sampling for AUC and t1/2t_{1/2} calculation .

Advanced: How can crystallographic challenges (e.g., twinning) be addressed during structure determination?

Methodological Answer:

  • Data Collection : Use high-brilliance synchrotron sources (e.g., APS or ESRF) for low-symmetry crystals.
  • SHELX Workflow ( ):
    • SHELXD : Phase solution via dual-space methods.
    • SHELXL : Refinement with TWIN/BASF commands for twinned data.
  • Validation Tools : R-factor gap analysis and Ramachandran plots .

Advanced: What mechanistic studies are required to confirm target engagement in vivo?

Methodological Answer:

  • Genetic Models : CRISPR-Cas9 knockout of vasopressin receptors in rodents ().
  • Biomarker Analysis : ELISA for plasma AVP levels post-treatment.
  • Immunohistochemistry : Track receptor occupancy in brain regions (e.g., hypothalamus) .

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